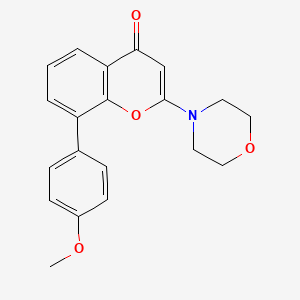
Metamorphosin A (Hydractinia echinata) (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metamorphosin A is a compound derived from the marine hydrozoan Hydractinia echinata. This species is known for its ability to undergo metamorphosis, a process that is often induced by environmental organisms such as bacteria.
準備方法
The preparation of Metamorphosin A involves both natural and artificial induction methods. Naturally, the metamorphosis of Hydractinia echinata is induced by marine bacteria such as Pseudoalteromonas espejiana. Artificially, metamorphosis can be induced using monovalent cations like cesium ions (Cs+). These methods have been studied to understand the morphological progression and the primary induction signals in the larvae .
化学反応の分析
Metamorphosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipids and exopolysaccharides derived from bacterial biofilms. These reactions are crucial for the metamorphosis process, as they interact with internal signaling cascades within the larvae .
科学的研究の応用
Metamorphosin A has several scientific research applications:
Chemistry: It is used to study the chemical processes involved in the metamorphosis of marine invertebrates.
Biology: It serves as a model system for investigating bacterially stimulated larval metamorphosis.
Medicine: Research on Metamorphosin A can provide insights into cellular signaling and developmental biology.
Industry: Understanding the metamorphosis process can aid in the development of antifouling technologies for marine vessels
作用機序
The mechanism of action of Metamorphosin A involves the interaction with bacterial signals that induce metamorphosis in Hydractinia echinata. Specific bacterial phospholipids and exopolysaccharides trigger the transformation of larvae into the colonial adult stage. These compounds are incorporated into the larval membranes, where they interact with internal signaling pathways to induce metamorphosis .
類似化合物との比較
Metamorphosin A is unique in its ability to induce metamorphosis in Hydractinia echinata. Similar compounds include other bacterial phospholipids and exopolysaccharides that also trigger metamorphosis in marine invertebrates. Metamorphosin A stands out due to its specific interaction with the signaling pathways in Hydractinia echinata .
特性
分子式 |
C34H47N9O8 |
|---|---|
分子量 |
709.8 g/mol |
IUPAC名 |
N-[5-amino-1-[2-[[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49) |
InChIキー |
GKEQKKNLRDPCST-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
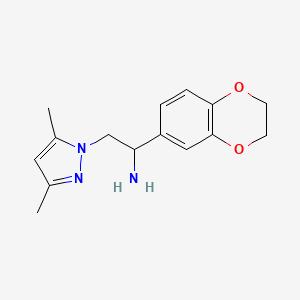



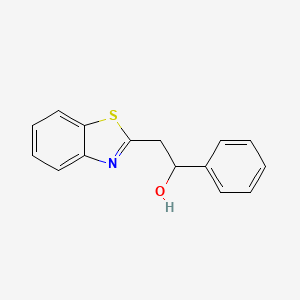
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)
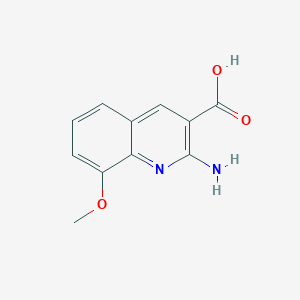
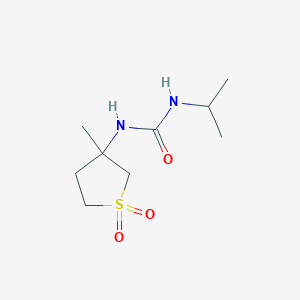
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)


